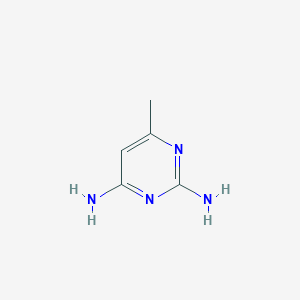

6-Metil-2,4-pirimidindiamina

Descripción general

Descripción

6-Methyl-2,4-pyrimidinediamine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, characterized by the presence of two amino groups at positions 2 and 4, and a methyl group at position 6

Aplicaciones Científicas De Investigación

6-Methyl-2,4-pyrimidinediamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a precursor for nucleic acid analogs.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of dihydrofolate reductase, which is crucial for DNA synthesis and repair.

Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

The primary target of 6-Methyl-2,4-pyrimidinediamine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

6-Methyl-2,4-pyrimidinediamine interacts with its target, CDK6, by inhibiting its activity . The compound’s anti-proliferative activities were evaluated against human breast cancer cells and human gastric cancer cells, showing promising results . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

Biochemical Pathways

The inhibition of CDK6 by 6-Methyl-2,4-pyrimidinediamine affects the cell cycle regulation and transcription pathways . This leads to a decrease in cell proliferation, particularly in cancer cells, thereby exerting its antitumor effects .

Result of Action

The result of 6-Methyl-2,4-pyrimidinediamine’s action is a decrease in the proliferation of certain cancer cells, such as human breast cancer cells and human gastric cancer cells . This is due to its inhibitory effect on CDK6, which plays a crucial role in cell cycle regulation and transcription .

Análisis Bioquímico

Biochemical Properties

6-Methyl-2,4-pyrimidinediamine acts as a histone lysine inhibitor . It binds to the cavity of the enzyme and inhibits its function by preventing the attachment of a molecule called folic acid . This inhibition prevents bacterial replication, leading to decreased bacterial counts .

Cellular Effects

6-Methyl-2,4-pyrimidinediamine has been shown to inhibit the growth of Streptococcus faecalis in cell culture . It also shows promising pharmacokinetic properties in mammalian cells

Molecular Mechanism

The molecular mechanism of 6-Methyl-2,4-pyrimidinediamine involves binding to the enzyme’s cavity and inhibiting its function . This prevents the attachment of folic acid, leading to the inhibition of bacterial replication .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-pyrimidinediamine typically involves the reaction of 6-methyluracil with ammonia or amines under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate (BF3-OEt2) in a one-pot reaction, which is efficient and yields high purity products.

Industrial Production Methods: Industrial production of 6-Methyl-2,4-pyrimidinediamine often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include steps like stirring, heating, and refluxing, followed by purification techniques such as crystallization or distillation .

Types of Reactions:

Oxidation: 6-Methyl-2,4-pyrimidinediamine can undergo oxidation reactions, often using reagents like selenium oxide or selenous acid.

Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of catalysts like palladium on carbon.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Selenium oxide, selenous acid, acetic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products:

Oxidation: Orotic aldehyde.

Reduction: Corresponding reduced forms of the compound.

Substitution: Various substituted pyrimidine derivatives.

Comparación Con Compuestos Similares

5-Iodo-6-methyl-2,4-pyrimidinediamine: Similar structure with an iodine atom at position 5, used in various biochemical applications.

2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and are studied for their enzyme inhibitory activities.

Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings, known for their biological significance.

Uniqueness: 6-Methyl-2,4-pyrimidinediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit dihydrofolate reductase sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry.

Actividad Biológica

Overview

6-Methyl-2,4-pyrimidinediamine is an organic compound with the molecular formula . It belongs to the class of pyrimidine derivatives and is characterized by two amino groups at positions 2 and 4, and a methyl group at position 6. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Target of Action

The primary target of 6-Methyl-2,4-pyrimidinediamine is cyclin-dependent protein kinases (CDKs), particularly CDK6. These kinases play a crucial role in regulating the cell cycle and transcription processes.

Mode of Action

The compound inhibits CDK6 activity, leading to a disruption in cell cycle progression. This inhibition results in decreased proliferation of cancer cells, particularly human breast and gastric cancer cells.

Biochemical Pathways

Inhibition of CDK6 affects several biochemical pathways:

- Cell Cycle Regulation: CDKs are essential for the transition between different phases of the cell cycle.

- Transcription Regulation: CDKs also influence transcription factors that are critical for gene expression.

Pharmacokinetics

Research indicates that compounds with a diaminopyrimidine core, like 6-Methyl-2,4-pyrimidinediamine, exhibit favorable pharmacokinetic properties. These include improved bioavailability and stability in biological systems.

Anticancer Properties

Numerous studies have demonstrated the anti-proliferative effects of 6-Methyl-2,4-pyrimidinediamine against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Breast Cancer | 5.3 | Significant reduction in viability |

| Human Gastric Cancer | 7.1 | Inhibition of cell proliferation |

The compound's mechanism involves inducing apoptosis in cancer cells through the inhibition of CDK6, leading to cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, 6-Methyl-2,4-pyrimidinediamine has shown antimicrobial activity against various pathogens. Notably, it inhibits the growth of Streptococcus faecalis in vitro:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus faecalis | 12 µg/mL |

This suggests potential applications in treating bacterial infections .

Case Studies

-

Breast Cancer Study:

A study evaluated the effects of 6-Methyl-2,4-pyrimidinediamine on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. -

Gastric Cancer Study:

Another investigation focused on human gastric cancer cells (AGS). The compound effectively reduced cell proliferation rates and induced G1 phase arrest, confirming its role as a CDK inhibitor.

Propiedades

IUPAC Name |

6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERHQNVDSHUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902889 | |

| Record name | NoName_3465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791-73-7 | |

| Record name | 1791-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.